molecular formula C16H24N2O2 B12577129 2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene CAS No. 606970-67-6

2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene

Cat. No.: B12577129
CAS No.: 606970-67-6
M. Wt: 276.37 g/mol
InChI Key: NAVXGTPEGGRGGS-UHFFFAOYSA-N
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Description

2-(3-Oxa-1-azaspiro[45]dec-1-en-2-yl)-3-oxa-1-azaspiro[45]dec-1-ene is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene typically involves multi-step organic reactions. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction proceeds through a series of steps including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The conditions for these reactions are generally mild, with temperatures maintained between 20-30°C and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more cost-effective raw materials and the development of more efficient catalytic systems .

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene undergoes various types of chemical reactions including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of PTP1B, it binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways . This interaction is crucial for its potential therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene apart is its dual spirocyclic structure, which provides unique chemical properties and potential for diverse applications. Its ability to inhibit PTP1B also makes it a promising candidate for therapeutic research .

Properties

CAS No.

606970-67-6

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

2-(3-oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene

InChI

InChI=1S/C16H24N2O2/c1-3-7-15(8-4-1)11-19-13(17-15)14-18-16(12-20-14)9-5-2-6-10-16/h1-12H2

InChI Key

NAVXGTPEGGRGGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)COC(=N2)C3=NC4(CCCCC4)CO3

Origin of Product

United States

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